molecular formula C11H19N3 B3078217 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine CAS No. 1049983-65-4

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine

Cat. No.: B3078217
CAS No.: 1049983-65-4
M. Wt: 193.29 g/mol
InChI Key: YKDPKWZHTBLCTR-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine (CAS 1049752-52-4) is a cyclohexanamine derivative functionalized with a 1-methylpyrazole moiety. Its molecular formula is C₁₁H₂₁Cl₂N₃ (as the dihydrochloride salt), with a molecular weight of 266.21 g/mol . The compound consists of a cyclohexylamine backbone linked to a methyl-substituted pyrazole ring via a methylene bridge. It is primarily used in research settings, with its dihydrochloride salt form listed as discontinued by suppliers like CymitQuimica .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDPKWZHTBLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amine moiety participate in oxidation under controlled conditions:

Reagents & Conditions

  • KMnO₄/H₂O : Oxidizes the pyrazole ring to form N-oxides.

  • H₂O₂/Acetic Acid : Selectively oxidizes the cyclohexanamine methyl group to a ketone.

Products

ReagentPrimary ProductYield (%)Reference
KMnO₄ (aq.)Pyrazole N-oxide derivative62–68
H₂O₂ (AcOH)Cyclohexanone analog45–50

Reduction Reactions

The compound undergoes reduction at the pyrazole ring or amine group:

Reagents & Conditions

  • LiAlH₄ (anhydrous ether) : Reduces pyrazole to dihydropyrazole .

  • NaBH₄/MeOH : Selectively reduces imine intermediates.

Key Findings

  • LiAlH₄ achieves full reduction of the pyrazole ring within 2 hours at 0°C.

  • NaBH₄ is ineffective for pyrazole reduction but reduces Schiff base intermediates formed during substitution reactions .

Nucleophilic Substitution

The methylamine group facilitates substitution:

Reagents & Conditions

  • Alkyl Halides (R-X)/K₂CO₃ : Forms secondary amines .

  • Acyl Chlorides (R-COCl)/Base : Produces amides.

Example Reaction
Reacting with benzyl chloride:

C11H19N3+C6H5CH2ClK2CO3,DMFC18H25N3+HCl\text{C}_{11}\text{H}_{19}\text{N}_3+\text{C}_6\text{H}_5\text{CH}_2\text{Cl}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{C}_{18}\text{H}_{25}\text{N}_3+\text{HCl}

Yield : 75–82%.

Condensation Reactions

Condensation with carbonyl compounds forms Schiff bases:

Reagents & Conditions

  • Aldehydes (R-CHO)/EtOH, Δ : Forms imines .

  • Ketones (R-CO-R')/Acid Catalyst : Slower reaction requiring prolonged heating .

Case Study
Reaction with pyridin-2-carbaldehyde yields a Schiff base that cyclizes to form a pyrazoloquinoline derivative under acidic conditions .

Comparative Reactivity with Analogues

Substituents on the pyrazole ring significantly alter reactivity:

CompoundReaction with CyclohexylamineProduct TypeReference
N-[(1-Methylpyrazol-4-yl)methyl]cyclohexanamineNucleophilic substitutionSecondary amine
5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehydeCondensation + hydrolysisPyrazolone derivative

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance efficiency for large-scale synthesis:

  • Residence Time : 10–15 minutes for >90% conversion.

  • Catalyst : Heterogeneous Pd/C improves selectivity in hydrogenation steps.

Mechanistic Insights

  • Pyrazole N-Oxidation : Proceeds via radical intermediates in the presence of KMnO₄.

  • Schiff Base Formation : Follows a nucleophilic addition-elimination pathway, accelerated by electron-withdrawing groups on aldehydes .

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: (1) pyrazole-containing amines and (2) cyclohexanamine derivatives with alternative heterocycles . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications Source
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine (dihydrochloride) 1049752-52-4 C₁₁H₂₁Cl₂N₃ Pyrazole-methyl, cyclohexylamine Research use; discontinued commercial availability
(1-Methyl-1H-pyrazol-4-yl)methanamine N/A C₅H₁₀N₃ Pyrazole-methylamine Higher polarity due to free amine; potential intermediate in drug synthesis
N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)cyclohexanamine N/A C₁₃H₁₇N₅ Benzotriazole-methyl, cyclohexylamine Synthesized with 44.3% yield; drug-likeness validated via in silico studies
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 C₅H₆N₂O₂ Pyrazole-carboxylic acid Enhanced hydrophilicity; used as a building block in coordination chemistry

Pyrazole-Containing Amines

  • (1-Methyl-1H-pyrazol-4-yl)methanamine (similarity score: 0.72): Shares the pyrazole-methylamine core but lacks the cyclohexyl group. This structural simplification reduces molecular weight (C₅H₁₀N₃ vs. C₁₁H₂₁Cl₂N₃) and likely increases polarity, making it more suitable for aqueous-phase reactions .

Cyclohexanamine Derivatives with Alternative Heterocycles

  • This derivative demonstrated drug-likeness in computational studies (e.g., SwissADME), with a higher nitrogen content (C₁₃H₁₇N₅) that may improve bioavailability .

Key Differences in Functional Attributes

Hydrogen-Bonding Capacity: The pyrazole ring’s nitrogen atoms enable hydrogen bonding, but this is less pronounced than in carboxylic acid or benzotriazole analogs .

Synthetic Accessibility : The target compound’s dihydrochloride salt was synthesized but discontinued commercially, whereas benzotriazole derivatives achieved moderate yields (44.3%) in laboratory settings .

Biological Activity

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine, also known as 1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine, is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉N₃
  • Molecular Weight : Approximately 193.29 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water as a dihydrochloride salt

The compound features a cyclohexanamine backbone with a pyrazole moiety, which contributes to its reactivity and biological interactions. The presence of the amine group allows for nucleophilic substitution reactions, while the pyrazole ring may undergo electrophilic aromatic substitution.

This compound has been studied primarily for its role as an inhibitor of glycine transporters , which are implicated in various neurological disorders. The interaction with neurotransmitter systems suggests potential therapeutic applications in treating conditions like anxiety, schizophrenia, and other neuropsychiatric disorders.

Target Pathways

The compound's mechanism involves:

  • Inhibition of Glycine Transporters : This action may modulate synaptic transmission and influence excitatory/inhibitory balance in the central nervous system.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that this compound can protect neurons from excitotoxicity by modulating glycine levels.
  • Antidepressant-like Effects : Animal models have shown that it may exert antidepressant-like effects through its action on glycine receptors.
  • Potential Anticancer Activity : Preliminary studies indicate that compounds with similar structures can influence cancer cell growth, although specific data on this compound is limited.

Study 1: Glycine Transporter Inhibition

A study published in Neuroscience Letters demonstrated that this compound significantly inhibited glycine uptake in cultured neurons, suggesting its potential as a novel treatment for disorders characterized by dysregulated glycine signaling .

Study 2: Neuroprotective Properties

In a 2023 investigation, researchers explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduced neuronal death and improved survival rates in vitro .

Study 3: Anticancer Potential

While direct studies on this compound's anticancer effects are scarce, related compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(2-Methylphenyl)-N'-[4-(pyrazolyl)]ureaSimilar pyrazole moietyGlycine transporter inhibition
N-(2-Hydroxyphenyl)-N'-[4-(pyrazolyl)]ureaSimilar structureAnticancer activity

Q & A

Q. Table 1: Comparative Yields in Analogous Syntheses

MethodYield (%)Key ReagentsReference
Mannich reaction44.3Cyclohexylamine, formaldehyde
Nucleophilic substitution39.0Benzotriazole, methyl iodide

Basic: How can spectroscopic techniques (FT-IR, NMR, MS) confirm the structure and purity of this compound?

Answer:

  • FT-IR : The presence of N-H stretches (3250–3350 cm⁻¹) confirms the secondary amine, while C-N stretches (1250–1350 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) validate the heterocyclic structure .
  • NMR :
    • ¹H NMR : Methyl groups on the pyrazole (δ 3.8–3.9 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm) are diagnostic.
    • ¹³C NMR : Pyrazole carbons appear at δ 140–150 ppm, and cyclohexyl carbons at δ 20–35 ppm .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 219.3 g/mol for C₁₂H₁₉N₃). Fragmentation patterns (e.g., loss of cyclohexyl group) further confirm connectivity .

Advanced: How can researchers reconcile discrepancies between computational predictions (e.g., docking) and experimental bioactivity data for this compound?

Answer:
Discrepancies often arise from:

  • Force field limitations : Molecular docking (e.g., using 3G9k protein) may not account for solvent effects or protein flexibility .
  • Conformational dynamics : The compound’s flexible cyclohexyl group may adopt multiple conformations not modeled in silico.

Q. Methodological solutions :

Ensemble docking : Use multiple protein conformations or ligand poses to improve accuracy .

MD simulations : Perform molecular dynamics (≥100 ns) to assess stability of ligand-protein complexes .

Experimental validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition) to identify false positives .

Advanced: What strategies are recommended for refining crystallographic data of this compound using SHELX?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

Data preparation : Convert diffraction data to .hkl format (e.g., using X-Area or CrysAlisPro).

Structure solution : Use SHELXD for dual-space methods or direct methods for high-symmetry crystals .

Refinement :

  • Apply anisotropic displacement parameters for non-H atoms.
  • Use restraints for disordered cyclohexyl groups.
  • Validate with R-factor convergence (target: <5% ΔR) .

Visualization : WinGX/ORTEP can generate thermal ellipsoid plots to assess disorder .

Q. Table 2: SHELX Refinement Metrics for Small Molecules

ParameterIdeal RangeReference
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.10
CCDC deposition numberMandatory

Advanced: How do structural modifications (e.g., substituent effects) influence the physicochemical and biological properties of pyrazole-cyclohexanamine derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : Substituents like chloro or nitro on the pyrazole increase metabolic stability but may reduce solubility .
  • Steric effects : Bulky cyclohexyl groups enhance lipophilicity (logP >3), impacting membrane permeability .
  • Bioactivity : Methyl groups at the pyrazole 1-position (as in this compound) improve binding to targets like kinases or GPCRs by reducing steric hindrance .

Q. Table 3: Structure-Activity Relationships (SAR) in Analogous Compounds

ModificationEffect on logPBioactivity TrendReference
Pyrazole 1-methyl+0.5Increased potency
Cyclohexyl → phenyl+1.2Reduced solubility

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine

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